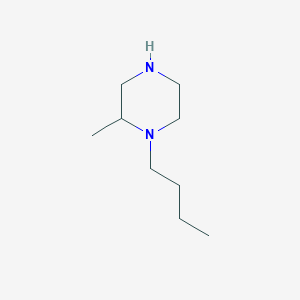

1-Butyl-2-methylpiperazine

Description

Properties

IUPAC Name |

1-butyl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-4-6-11-7-5-10-8-9(11)2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIAYBNWMCALFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-methylpiperazine reacts with tert-butyl bromide or n-butyl bromide in the presence of a base such as sodium bicarbonate. The reaction is conducted in ethanol or water at elevated temperatures (50–250°C) under pressurized conditions (0.2–20 MPa) to enhance reactivity. Catalysts like Raney nickel or palladium on carbon are often employed to facilitate the alkylation.

Example Protocol

-

Reactants : 2-methylpiperazine (2.8 moles), tert-butyl bromide (1 mole), ethanol (solvent).

-

Catalyst : 5% Pd/C (0.01–1:1 molar ratio relative to piperazine).

-

Workup : Distillation under reduced pressure (1–3 mm Hg) yields this compound with a boiling point of 84–85°C.

Key Data

Reductive Amination Strategies

Reductive amination offers an alternative pathway, particularly useful for introducing alkyl groups without halogenated reagents. This method involves condensing 2-methylpiperazine with butyraldehyde followed by hydrogenation.

Catalytic Hydrogenation

A mixture of 2-methylpiperazine and butyraldehyde is subjected to hydrogen gas in the presence of a catalyst. Palladium on carbon (Pd/C) or Raney nickel are effective, with yields improving under high-pressure conditions (2–3 MPa).

Example Protocol

-

Reactants : 2-methylpiperazine (1 mole), butyraldehyde (1.2 moles).

-

Conditions : 40°C, hydrogen pressure (1–3 MPa), 6-hour reaction time.

-

Workup : Filtration to recover the catalyst, followed by vacuum distillation.

Key Data

Protection-Deprotection Approaches

For selective alkylation, a protection-deprotection strategy ensures functional group compatibility. Benzyl groups are commonly used to block one nitrogen atom before introducing the butyl group.

Benzyl Group Utilization

-

Protection : 2-methylpiperazine is treated with benzyl chloride to form 1-benzyl-2-methylpiperazine.

-

Alkylation : The protected intermediate reacts with tert-butyl bromide under basic conditions.

-

Deprotection : Hydrogenolysis with Pd/C removes the benzyl group, yielding this compound.

Example Protocol

-

Protection : 2-methylpiperazine + benzyl chloride → 1-benzyl-2-methylpiperazine (yield: 95%).

-

Alkylation : 1-benzyl-2-methylpiperazine + tert-butyl bromide → 1-benzyl-2-methyl-4-butylpiperazine.

Key Data

Comparative Analysis of Methodologies

Efficiency and Scalability

Catalyst Performance

| Catalyst | Reaction Type | Yield Improvement |

|---|---|---|

| Pd/C | Hydrogenolysis | ≥99% |

| Raney Nickel | Reductive Amination | 60–70% |

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonium salts.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Butyl-2-methylpiperazine has been investigated for its potential use in drug development due to its structural characteristics that allow it to interact with biological systems effectively.

Key Findings:

- Antidepressant Activity: Research indicates that piperazine derivatives, including this compound, exhibit antidepressant properties. These compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for further exploration in treating depression .

- Anticancer Properties: Studies have shown that certain piperazine derivatives can inhibit cancer cell proliferation. For instance, this compound has been tested in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications .

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of other chemical compounds. Its unique structure allows it to participate in various chemical reactions.

Synthesis Applications:

- Building Block for Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo functionalization makes it a useful precursor in organic synthesis .

- Ligand in Catalysis: In coordination chemistry, this compound acts as a ligand in metal-catalyzed reactions. Its nitrogen atoms can coordinate with metal centers, enhancing catalytic activity and selectivity .

CO₂ Absorption Studies

Recent research has focused on the role of piperazine derivatives, including this compound, in CO₂ absorption processes. These studies are crucial for developing more efficient methods for carbon capture and storage.

Research Insights:

- Enhanced CO₂ Solubility: Blends of 2-methylpiperazine and N-methyldiethanolamine have shown improved CO₂ solubility compared to traditional solvents. The addition of this compound enhances the overall efficiency of CO₂ capture systems .

- Modeling and Simulation: Various studies have employed modeling techniques to understand the absorption mechanisms better. For instance, simulation analyses using Aspen Plus have demonstrated that specific concentrations of piperazine derivatives yield optimal CO₂ loading capacities under varying temperature and pressure conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1-butyl-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The piperazine ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules, thereby influencing their function .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Methyl at position 2 introduces steric hindrance, which may reduce binding affinity for certain receptors compared to unsubstituted analogs like BZP .

Physicochemical Properties

- This compound : Estimated pKa ~8.5 (piperazine nitrogen), logP ~2.3 (predicted). The butyl chain increases logP by ~1 unit compared to 1-methylpiperazine (logP 0.9) .

- 1-(2-Methylbenzyl)piperazine : logP 2.5, melting point 85–90°C .

- Cyclizine : logP 4.1, melting point 105–107°C, reflecting its bulky benzhydryl group .

Pharmacological Activity

Piperazine derivatives exhibit diverse mechanisms:

Q & A

Q. What are the optimal synthetic routes for 1-Butyl-2-methylpiperazine, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves nucleophilic substitution or alkylation reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via alkylation using propargyl bromide in DMF with K₂CO₃ as a base, followed by extraction and silica gel chromatography . Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for alkylation .

- Temperature and time : Room-temperature reactions (6–7 hours) minimize side products .

- Purification : Column chromatography with ethyl acetate/hexane (1:8) effectively isolates the target compound .

Comparative studies using benzoic acid derivatives highlight the importance of stepwise bromination and esterification to achieve high yields (up to 85%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Rigorous characterization requires multi-modal analysis:

- Structural verification : Use IR spectroscopy to confirm functional groups (e.g., C-N stretching at ~1,100 cm⁻¹) and ¹H/¹³C NMR to resolve substituent positions on the piperazine ring .

- Purity assessment : GC-MS or HPLC (with C18 columns) can detect impurities <1% .

- Quantitative analysis : LC-MS with electrospray ionization (ESI) enables precise quantification in biological matrices .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Computational approaches are critical for rational drug design:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs). For example, piperazine derivatives show affinity for CXCR3 receptors via hydrogen bonding with Asp112 and Tyr30 residues .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with inhibitory activity. Fluorinated analogs exhibit enhanced metabolic stability due to reduced CYP450 oxidation .

- COSMO-RS simulations : Predict solubility and solvent interactions, as demonstrated for 2-methylpiperazine in CO₂ capture studies .

Q. How should researchers resolve contradictions in reported biological activity data for piperazine derivatives?

Discrepancies often arise from structural variations or assay conditions. Key strategies include:

- Substituent analysis : Compare halogenated analogs (e.g., 2-fluoro vs. 2-chloro benzyl groups). Fluorine’s electronegativity enhances binding to hydrophobic pockets in kinase targets .

- Assay standardization : Use competitive binding assays (e.g., fluorescence polarization) to measure Ki values under consistent ATP concentrations (e.g., 10 µM ATP for protein kinase C inhibition studies) .

- Meta-analysis : Pool data from PubChem and Reaxys to identify trends. For instance, 2-methylpiperazine derivatives show IC₅₀ variability (±20%) across kinase assays due to divergent pH optima .

Q. What methodologies are effective for studying the environmental or industrial applications of this compound?

- CO₂ capture optimization : Blend 2-methylpiperazine with ionic liquids (e.g., [bmim][Ac]) and monitor solubility via COSMO-RS simulations. At 303–323 K, aqueous MDEA blends achieve CO₂ loading capacities of 0.8–1.2 mol/mol .

- Catalytic activity screening : Test palladium-catalyzed cross-coupling reactions in piperazine-functionalized ligands. Nickel complexes improve yields in Suzuki-Miyaura reactions (up to 92%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.